![molecular formula C14H19ClN2O2 B2927662 2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide CAS No. 746608-39-9](/img/structure/B2927662.png)
2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as Propanamide, 2-chloro-N-[2-[(2-ethylphenyl)amino]-2-oxoethyl]-N-methyl-, is a chemical with the CAS Number: 746608-39-9 . It is commonly used in research .
Molecular Structure Analysis
The molecular formula of this compound is C14H19ClN2O2 . The InChI code is 1S/C14H19ClN2O2/c1-4-11-7-5-6-8-12(11)16-13(18)9-17(3)14(19)10(2)15/h5-8,10H,4,9H2,1-3H3,(H,16,18) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The molecular weight is 282.77 .Applications De Recherche Scientifique
Antimicrobial Activity
Studies have demonstrated that compounds structurally similar to "2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide" exhibit antimicrobial properties. For instance, 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides have shown low antimicrobial activity against strains of staphylococcus, intestinal rods, aerobic bacillus, and yeast fungi. Modification of the aromatic ring with pharmacophore groups did not significantly enhance their antibacterial and antifungal activities (Grishchuk et al., 2013), (Grishchuk et al., 2013). This suggests that while such compounds have a basis for antimicrobial activity, significant modifications or specific conditions might be necessary to achieve potent antimicrobial effects.
Molluscicidal Properties
Research into compounds with functionalities similar to the specified chemical has also explored their effectiveness in controlling mollusc populations. For example, derivatives involving ethyl chloroformate/DMF mixtures have been studied for their action against the intermediate host of schistosomiasis, B. alexandrina snails, indicating potential applications in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).
Antipathogenic Activity
Acylthioureas, including those with structural similarities to "2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide", have been synthesized and tested for their interaction with bacterial cells. These compounds have shown significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm growth capabilities. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety enhances their antibiofilm properties, highlighting their potential in the development of new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . It’s important to handle this compound with appropriate safety measures .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[2-(2-ethylanilino)-2-oxoethyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-4-11-7-5-6-8-12(11)16-13(18)9-17(3)14(19)10(2)15/h5-8,10H,4,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKTUOKMZDUYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

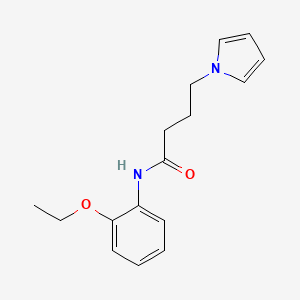
![4-Chlorophenyl [2-(2-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2927582.png)
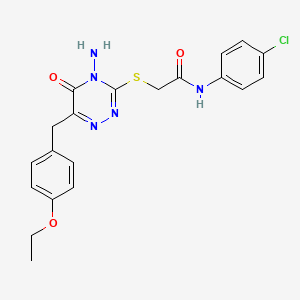
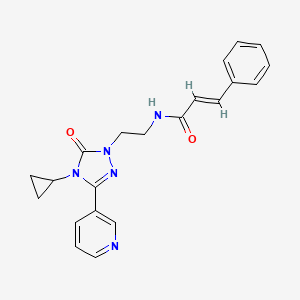
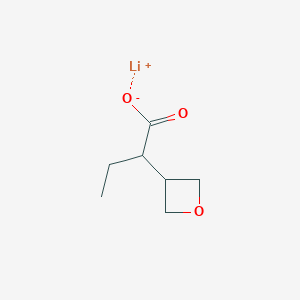
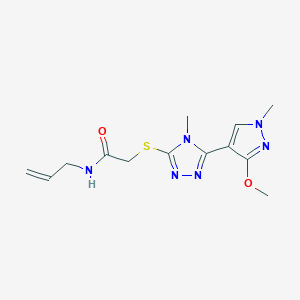
![5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide](/img/structure/B2927590.png)
![3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2927591.png)
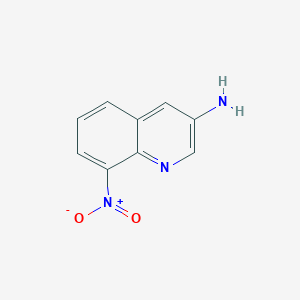
![Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2927594.png)

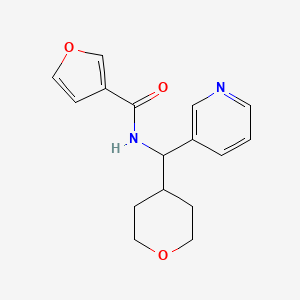
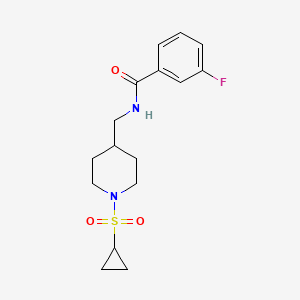
![2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}imidazolidine-1-carboxamide](/img/structure/B2927598.png)